molecular formula C6H12N4 B8343084 N-(Pyrimidin-1-yl)ethylenediamine

N-(Pyrimidin-1-yl)ethylenediamine

Cat. No.: B8343084
M. Wt: 140.19 g/mol
InChI Key: RZPFZHUFZYNAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Pyrimidin-1-yl)ethylenediamine is a chemical building block of high interest in medicinal chemistry and drug discovery research. Its structure, which combines an ethylenediamine linker with a pyrimidine heterocycle, makes it a versatile precursor for synthesizing compounds with potential biological activity . The pyrimidine ring is a fundamental scaffold in numerous therapeutic agents, and its integration into molecular structures is a common strategy to improve pharmacokinetic and pharmacodynamic properties . Pyrimidine-based compounds have demonstrated significant utility across a wide spectrum of research areas, including the development of anti-infectives , anticancer agents , and treatments for neurological disorders . The ethylenediamine moiety is a common feature in drug discovery, often serving as a core scaffold that can be functionalized to interact with multiple sub-pockets of a biological target, as seen in the development of potent farnesyltransferase inhibitors for cancer research . Researchers value this compound for its synthetic accessibility and the structural diversity it offers, allowing for modifications at various positions on the pyrimidine ring to explore structure-activity relationships and optimize for specific targets . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

N'-(2H-pyrimidin-1-yl)ethane-1,2-diamine

InChI

InChI=1S/C6H12N4/c7-2-4-9-10-5-1-3-8-6-10/h1,3,5,9H,2,4,6-7H2

InChI Key

RZPFZHUFZYNAJS-UHFFFAOYSA-N

Canonical SMILES

C1N=CC=CN1NCCN

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations of N Pyrimidin 1 Yl Ethylenediamine

Established Synthetic Routes to N-(Pyrimidin-2-yl)ethylenediamine and Related Structures

The synthesis of N-(pyrimidin-2-yl)ethylenediamine and its analogues can be achieved through several established chemical strategies. These methods primarily leverage the electrophilic nature of the carbon atoms in the pyrimidine (B1678525) ring, especially when activated by appropriate leaving groups.

A prevalent and direct method for the synthesis of N-(pyrimidin-2-yl)ethylenediamine is the nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.com This approach involves the reaction of a halogenated pyrimidine, most commonly 2-chloropyrimidine, with ethylenediamine (B42938). The electron-withdrawing nature of the ring nitrogen atoms in pyrimidine facilitates the attack of nucleophiles at the carbon positions, particularly at C2, C4, and C6.

The reaction mechanism proceeds via a Meisenheimer intermediate, a negatively charged species formed by the addition of the nucleophile to the aromatic ring. masterorganicchemistry.com The subsequent departure of the halide ion restores the aromaticity of the pyrimidine ring, yielding the desired product. These reactions can be sluggish and may require heating to proceed at a reasonable rate. youtube.com The use of greener solvents like polyethylene (B3416737) glycol (PEG-400) has been shown to be an efficient and environmentally friendly alternative for this type of transformation. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Starting Material Reagent Conditions Product Reference
2-Chloropyrimidine Ethylenediamine Heat N-(Pyrimidin-2-yl)ethylenediamine youtube.com
4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile Various amines PEG-400, 120 °C, 5 min Substituted amino derivatives nih.gov

Condensation reactions provide an alternative pathway to pyrimidine-ethylenediamine scaffolds. This can involve the reaction of a pyrimidine derivative bearing an aldehyde or ketone functionality with ethylenediamine to form an imine, which can then be reduced to the corresponding amine. For instance, pyridine-2-carbaldehyde has been shown to condense with aminoacetaldehyde dimethyl acetal (B89532) to form an anil, which can undergo further transformations. rsc.org While this example involves a pyridine (B92270), the principle can be extended to pyrimidine aldehydes.

Another approach involves the condensation of chalcones with guanidine (B92328) hydrochloride in the presence of a base to form 2-aminopyrimidines. ajol.info This highlights the versatility of condensation reactions in constructing the core pyrimidine ring itself, which can then be further functionalized.

Table 2: Condensation Reactions for Heterocycle Synthesis

Pyrimidine/Pyridine Precursor Reagent Product Type Reference
Pyridine-2-carbaldehyde Aminoacetaldehyde dimethyl acetal Anil intermediate rsc.org

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgyoutube.com This one-pot reaction involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.comyoutube.com

In the context of pyrimidine-ethylenediamine synthesis, this strategy could be employed by reacting a pyrimidine aldehyde or ketone with ethylenediamine in the presence of a suitable reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for selectivity, especially when other reducible functional groups are present. This method offers a controlled way to introduce the ethylenediamine moiety and avoids the over-alkylation that can sometimes be an issue with direct alkylation methods. masterorganicchemistry.com

Table 3: Common Reducing Agents for Reductive Amination

Reducing Agent Characteristics Reference
Sodium Borohydride (NaBH₄) Common, reduces aldehydes and ketones masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines over carbonyls masterorganicchemistry.com

Synthesis of N-(Pyrimidin-2-yl)ethylenediamine Derivatives and Analogues

Once the N-(pyrimidin-2-yl)ethylenediamine scaffold is obtained, the primary and secondary amine functionalities of the ethylenediamine side chain offer multiple handles for further chemical modification.

The free amino groups of N-(pyrimidin-2-yl)ethylenediamine are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. nih.gov N-alkylation introduces alkyl groups to the nitrogen atom, which can significantly alter the compound's properties. nih.gov However, achieving selective mono-alkylation can be challenging due to the increased nucleophilicity of the newly formed secondary amine, which can lead to di-alkylation. masterorganicchemistry.comchemrxiv.org

N-acylation, the reaction with acylating agents such as acid chlorides or anhydrides, provides a route to amide derivatives. This transformation is generally high-yielding and can be used to introduce a wide variety of functional groups. nih.gov The resulting amides are often more stable and have different biological properties compared to the parent amine.

Table 4: Functionalization of Amine Groups

Reaction Type Reagent Type Product Type Reference
N-Alkylation Alkyl halides N-Alkyl amines nih.gov

The two nitrogen atoms of the ethylenediamine moiety in N-(pyrimidin-2-yl)ethylenediamine provide a template for the construction of cyclic and fused heterocyclic systems. For example, reaction with aldehydes or ketones can lead to the formation of imidazolidine (B613845) rings. The intramolecular cyclization of appropriately substituted urea (B33335) derivatives can also lead to imidazolidin-2-ones. mdpi.com

Furthermore, the pyrimidine ring itself can be part of a larger fused heterocyclic system. The synthesis of pyrimidine-fused derivatives is an active area of research due to the diverse biological activities exhibited by these compounds. nih.govnih.gov For instance, cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds has been shown to produce derivatives of 2-aminoimidazole and 2-iminoimidazolidine. researchgate.net

Table 5: Compound Names Mentioned in the Article

Compound Name
N-(Pyrimidin-1-yl)ethylenediamine
N-(Pyrimidin-2-yl)ethylenediamine
2-Chloropyrimidine
Ethylenediamine
Polyethylene glycol (PEG-400)
Pyridine-2-carbaldehyde
Aminoacetaldehyde dimethyl acetal
Guanidine hydrochloride
Sodium borohydride
Sodium cyanoborohydride
Sodium triacetoxyborohydride
1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines
α-Bromocarbonyl compounds
2-Aminoimidazole

Preparation of Schiff Base Ligands Incorporating Pyrimidine-Ethylenediamine Structures

Schiff bases are a class of compounds characterized by the presence of an imine or azomethine group (-C=N-). They are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. mdpi.comvistas.ac.in This reaction is a cornerstone of coordination chemistry, as the resulting Schiff base ligands can readily form stable complexes with a wide range of metal ions.

The fundamental mechanism involves a two-step process:

Nucleophilic Addition: The primary amine's nitrogen atom, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of an unstable intermediate known as a carbinolamine. nih.govacs.org

Dehydration: The carbinolamine then undergoes elimination of a water molecule to form the stable imine bond of the Schiff base. nih.govacs.org This step is often acid-catalyzed and is reversible. mdpi.comacs.org

In the context of a pyrimidine-ethylenediamine structure, the primary amine group of the ethylenediamine moiety serves as the reaction site for condensation with various carbonyl compounds. The general reaction scheme involves refluxing the pyrimidine-containing amine with an equimolar amount of an aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or methanol. niscpr.res.inresearchgate.net A catalytic amount of acid (e.g., glacial acetic acid) is often added to facilitate the dehydration step. niscpr.res.inresearchgate.net

The synthesis of Schiff bases from 2-aminopyrimidine (B69317) and various substituted aldehydes has been well-documented, illustrating the versatility of this reaction. These methods can be adapted for pyrimidine-ethylenediamine precursors. Both conventional heating and microwave irradiation techniques have been successfully employed. niscpr.res.indergipark.org.tr

Interactive Table 1: Synthesis of Pyrimidine-based Schiff Bases

Amine PrecursorCarbonyl CompoundMethodCatalystReaction TimeYield (%)Reference
2-Aminopyrimidine3-HydroxybenzaldehydeConventionalGlacial Acetic Acid5-6 hours72 niscpr.res.in
2-Aminopyrimidine3-HydroxybenzaldehydeMicrowaveGlacial Acetic Acid3 minutes88 niscpr.res.in
2-AminopyrimidineThiophene-2-carboxaldehydeConventionalGlacial Acetic Acid6-7 hours70 niscpr.res.in
2-AminopyrimidineThiophene-2-carboxaldehydeMicrowaveGlacial Acetic Acid4 minutes85 niscpr.res.in
4-Amino-pyrimidine derivative4-NitrobenzaldehydeConventionalGlacial Acetic AcidNot Specified70 researchgate.net
Imidazo[1,2-a]pyrimidine-2-carbaldehydeAnilineConventionalMagnesium Sulfate10-36 hours46-82 dergipark.org.tr
Imidazo[1,2-a]pyrimidine-2-carbaldehydeAnilineMicrowaveMagnesium Sulfate45-120 minutes68-84 dergipark.org.tr

This table showcases that microwave-assisted synthesis often leads to significantly shorter reaction times and higher yields compared to conventional heating methods.

Principles of Green Chemistry in Synthetic Methodologies

Traditional methods for synthesizing pyrimidine derivatives often involve hazardous solvents, toxic reagents, and significant energy consumption, leading to environmental concerns and substantial waste generation. rasayanjournal.co.in In response, the principles of green chemistry are increasingly being applied to develop more sustainable and efficient synthetic routes. benthamdirect.comresearchgate.net Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in

Key green chemistry approaches applicable to the synthesis of pyrimidine precursors and their derivatives include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a significant advantage over conventional heating. rasayanjournal.co.insemanticscholar.org By directly heating the reaction mixture, it dramatically reduces reaction times from hours to minutes and often improves product yields. niscpr.res.indergipark.org.tr This efficiency translates to lower energy consumption.

Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, is a core principle of green chemistry. In pyrimidine synthesis, catalysts like nano-ZnO, TiO2-SiO2, and porous organic polymers have been used to facilitate reactions under milder, often solvent-free, conditions. rasayanjournal.co.inresearchgate.net These catalysts can be easily separated from the reaction mixture and reused, minimizing waste.

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) or using environmentally benign solvents like water or ethanol is highly desirable. researchgate.net Techniques such as "grindstone chemistry," a type of mechanochemistry where reactants are ground together, have been used for the high-yield synthesis of dihydropyrimidinones under solvent-free conditions, simplifying work-up and reducing solvent waste. researchgate.net

Multicomponent Reactions (MCRs): MCRs are synthetic strategies where three or more reactants are combined in a single step to form a product that contains portions of all the initial components. rasayanjournal.co.in This approach is highly atom-economical and efficient, as it avoids the need for isolating intermediates, thereby saving time, energy, and resources. The Biginelli reaction, a classic MCR for synthesizing dihydropyrimidinones, is a prime example that has been adapted using green methodologies. researchgate.net

Ultrasonic Synthesis: The use of ultrasound irradiation is another energy-efficient technique that can promote chemical reactions. It enhances mass transfer and can lead to shorter reaction times and higher yields in the synthesis of pyrimidine derivatives. rasayanjournal.co.in

Interactive Table 2: Comparison of Traditional vs. Green Synthetic Methods for Pyrimidine Derivatives

FeatureTraditional SynthesisGreen SynthesisReference
Energy Source Conventional heating (e.g., oil bath)Microwave irradiation, Ultrasound, Mechanical grinding rasayanjournal.co.insemanticscholar.org
Reaction Time Often several hours to daysTypically minutes to a few hours niscpr.res.indergipark.org.tr
Solvents Often uses hazardous/toxic organic solventsSolvent-free, or benign solvents (water, ethanol) researchgate.netresearchgate.net
Catalysts Often uses stoichiometric reagents or hazardous catalystsReusable heterogeneous catalysts, organocatalysts, biocatalysts rasayanjournal.co.inresearchgate.net
Yield Variable, can be moderateGenerally high to excellent researchgate.netsemanticscholar.org
Work-up Often complex, involving extractions and purificationsSimpler, with easier product isolation rasayanjournal.co.in
Waste Generation High (poor atom economy)Low (high atom economy, especially in MCRs) rasayanjournal.co.inresearchgate.net

This table illustrates the significant advantages of employing green chemistry principles in the synthesis of pyrimidines, leading to more sustainable, efficient, and cost-effective chemical processes.

Iii. Advanced Spectroscopic and Structural Characterization of N Pyrimidin 1 Yl Ethylenediamine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In a typical N-(pyrimidin-2-yl)ethylenediamine system, distinct signals are expected for the pyrimidine (B1678525) ring protons, the ethylenediamine (B42938) bridge protons, and the amine protons.

The pyrimidine ring protons typically appear in the aromatic region of the spectrum. For instance, the proton at the C-5 position (H-5) generally appears as a triplet, while the two equivalent protons at the C-4 and C-6 positions (H-4, H-6) appear as a doublet. nih.gov The chemical shifts are influenced by substituents on the ring. The protons of the ethylenediamine -CH₂-CH₂- bridge appear as multiplets in the aliphatic region. The N-H protons of the amine and amide groups can appear over a wide range and are often broad; their chemical shifts are sensitive to solvent, concentration, and temperature. rsc.orgmdpi.com

The ¹³C NMR spectrum reveals the number and electronic environment of carbon atoms. The carbon atoms of the pyrimidine ring resonate at lower field (higher ppm values) compared to the aliphatic carbons of the ethylenediamine chain. The C-2, C-4, and C-6 carbons of the pyrimidine ring, being directly bonded to nitrogen, are typically observed at the lowest fields, often above 150 ppm. nih.govrsc.org The C-5 carbon appears at a higher field. The two methylene (B1212753) carbons of the ethylenediamine linker will appear in the aliphatic region, typically between 30 and 60 ppm.

Table 1: Representative ¹H NMR Chemical Shift Data for a Substituted Pyrimidine System Data is illustrative and based on reported values for similar pyrimidine derivatives. rsc.orgmdpi.com

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-4, H-6 (Pyrimidine)~8.3d (doublet)
H-5 (Pyrimidine)~6.6t (triplet)
-CH₂- (ethylenediamine, adjacent to NH)~3.4m (multiplet)
-CH₂- (ethylenediamine, adjacent to pyrimidine)~2.8m (multiplet)
-NH- (Amine/Amide)Variable (e.g., ~7.8)br s (broad singlet)

Table 2: Representative ¹³C NMR Chemical Shift Data for a Substituted Pyrimidine System Data is illustrative and based on reported values for similar pyrimidine derivatives. rsc.orgmdpi.comresearchgate.net

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (Pyrimidine)~163
C-4, C-6 (Pyrimidine)~158
C-5 (Pyrimidine)~110
-CH₂- (ethylenediamine)~45
-CH₂- (ethylenediamine)~43

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure, especially for complex derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It is invaluable for definitively linking the proton and carbon skeletons of the molecule. For N-(pyrimidin-2-yl)ethylenediamine, an HSQC spectrum would show cross-peaks connecting the pyrimidine H-4/H-6 proton signals to the C-4/C-6 carbon signal, the H-5 proton to the C-5 carbon, and the methylene protons to their respective methylene carbons. thermofisher.comnih.gov Edited HSQC experiments can also differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. thermofisher.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (and sometimes more). nih.gov It is crucial for establishing the connectivity between different functional groups. For instance, an HMBC spectrum would show a correlation between the H-4 proton of the pyrimidine ring and the C-2 and C-6 carbons, confirming their positions. Crucially, it could also show a correlation from the methylene protons of the ethylenediamine bridge to the C-2 carbon of the pyrimidine ring, confirming the point of attachment.

DEPT (Distortionless Enhancement by Polarization Transfer): While largely superseded by edited HSQC, DEPT experiments (DEPT-90 and DEPT-135) can also be used to differentiate between CH, CH₂, and CH₃ carbons, providing valuable information for spectral assignment.

Together, these 2D techniques provide a robust and detailed picture of the molecular architecture, confirming the N-(pyrimidin-2-yl)ethylenediamine framework and the positions of any further substituents. nih.gov

Vibrational Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

For N-(pyrimidin-2-yl)ethylenediamine systems, the FTIR spectrum is characterized by several key absorption bands:

N-H Stretching: The primary (-NH₂) and secondary (-NH-) amine groups exhibit characteristic stretching vibrations in the region of 3500-3200 cm⁻¹. ijirset.com These bands are often broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching from the pyrimidine ring typically appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylenediamine chain appears just below 3000 cm⁻¹ (e.g., 2943 and 2864 cm⁻¹). researchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are found in the 1650-1450 cm⁻¹ region. nih.gov These are often strong and sharp peaks, characteristic of the aromatic heterocycle.

N-H Bending: The bending vibration for the amine groups is typically observed in the 1650-1550 cm⁻¹ range.

C-N Stretching: The stretching vibrations for the aromatic and aliphatic C-N bonds are found in the 1350-1000 cm⁻¹ region. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for N-(pyrimidin-2-yl)ethylenediamine Systems Data is illustrative and based on reported values for ethylenediamine and aminopyrimidine derivatives. ijirset.comresearchgate.net

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3500 - 3200Medium, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=N / C=C Stretch (Ring)1650 - 1450Strong
N-H Bend (Amine)1650 - 1550Medium
C-N Stretch1350 - 1000Medium-Strong

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The wavelengths of maximum absorbance (λ_max) are indicative of the types of electronic transitions occurring, such as π→π* and n→π* transitions.

The UV-Vis spectrum of N-(pyrimidin-2-yl)ethylenediamine is dominated by absorptions due to the pyrimidine ring. Aromatic and heteroaromatic systems typically exhibit strong π→π* transitions. nih.gov For pyrimidine derivatives, these are often observed in the 200-300 nm range. rsc.org The presence of lone pairs on the nitrogen atoms also allows for weaker n→π* (non-bonding to anti-bonding) transitions, which may appear as a shoulder on the main absorption band or as a separate band at a longer wavelength. nih.govnih.gov The exact position and intensity of these bands are sensitive to the solvent and the presence of substituents on the pyrimidine ring, which can alter the extent of conjugation and the energy levels of the molecular orbitals.

Table 4: Typical Electronic Transitions for N-(pyrimidin-2-yl)ethylenediamine Systems Data is illustrative and based on reported values for similar heterocyclic systems. nih.govrsc.org

TransitionTypical λ_max (nm)Description
π→π~230 - 280High-intensity absorption related to the pyrimidine aromatic system.
n→π~290 - 330Low-intensity absorption involving non-bonding electrons on nitrogen atoms.

Iv. Coordination Chemistry of N Pyrimidin 1 Yl Ethylenediamine As a Ligand

Coordination Chemistry of N-(Pyrimidin-1-yl)ethylenediamine as a Ligand

The coordination chemistry of this compound is dictated by the donor atoms present in its structure: the nitrogen atoms of the pyrimidine (B1678525) ring and the two nitrogen atoms of the ethylenediamine (B42938) fragment.

Chelation Behavior and Ligand Field Theory Considerations

Based on its structure, this compound is anticipated to act as a multidentate ligand. The ethylenediamine backbone is well-known for forming stable five-membered chelate rings with metal ions, a phenomenon that contributes significantly to the stability of the resulting complexes, known as the chelate effect.

Multidentate Coordination Modes: The ligand possesses three potential nitrogen donor atoms. It could coordinate in a bidentate fashion, utilizing the two nitrogen atoms of the ethylenediamine moiety to form a classic chelate ring. Alternatively, it could act as a tridentate ligand, involving one of the pyrimidine nitrogens in addition to the ethylenediamine nitrogens. The N-1 nitrogen of the pyrimidine ring, being part of the aromatic system, is generally a weaker Lewis base compared to the amine nitrogens. Bridging coordination modes, where the ligand links two or more metal centers, are also a possibility, for instance, through the unused pyrimidine nitrogen.

Influence of Pyrimidine and Ethylenediamine Moieties on Ligand Properties and Donor Atom Preference

The combination of the soft pyrimidine N-donor and the hard amine N-donors of the ethylenediamine chain provides the ligand with the flexibility to coordinate with a variety of metal ions according to the Hard and Soft Acids and Bases (HSAB) theory.

Donor Atom Preference: The aliphatic amine nitrogens of the ethylenediamine moiety are significantly more basic and are expected to be the primary coordination sites for a wide range of metal ions. The coordination of the pyrimidine nitrogen would depend on the specific metal ion, its oxidation state, and the steric constraints of the complex. Softer metal ions might show a greater affinity for the pyrimidine nitrogen.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures in coordination chemistry, typically involving the reaction of a metal salt with the ligand in a suitable solvent.

Transition Metal Complexes: Complexes with transition metals such as Cu(II), Ni(II), Zn(II), Co(II), Mn(II), Fe(III), Pd(II), Pt(II), and Ru(II) would be of interest due to their diverse electronic and magnetic properties. For example, rhenium(I) complexes with diimine-diamine ligands have been explored for their photophysical properties. rsc.orgnih.gov

Lanthanide and Other Main Group Metal Complexes: While less common, complexes with lanthanide or main group metals could also be formed, potentially exhibiting interesting luminescent or catalytic properties. The coordination would likely be dominated by the hard nitrogen donors of the ethylenediamine part of the ligand.

The characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques:

FT-IR Spectroscopy: To confirm the coordination of the nitrogen atoms by observing shifts in the N-H and C-N stretching frequencies.

UV-Vis Spectroscopy: To study the electronic transitions and determine the ligand field splitting energy.

NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Structural Diversity of Coordination Polyhedra in Metal Complexes

The flexibility of the ethylenediamine chain and the potential for different coordination modes of the pyrimidine ring could lead to a variety of coordination geometries.

Coordination Polyhedra: Depending on the metal ion, its preferred coordination number, and the stoichiometry of the reaction, various coordination polyhedra could be formed. Octahedral geometry is common for many transition metal complexes, which could be achieved by the coordination of two tridentate ligands or one bidentate ligand and other co-ligands. Square planar geometries are characteristic of Pd(II) and Pt(II) complexes. Tetrahedral geometries are also possible, particularly for metals like Zn(II) and Co(II). The structural diversity is a well-documented phenomenon in coordination polymers, where even small changes in anions or solvent molecules can lead to different structures.

Geometrical Architectures (e.g., Square Planar, Tetrahedral, Distorted Octahedral)

The geometry of metal complexes formed with this compound is expected to be dictated by the preferred coordination number and geometry of the central metal ion, as well as the steric and electronic properties of the ligand itself. By acting as a bidentate or potentially tridentate ligand, it can support various structural arrangements.

Studies on analogous ligands provide insight into likely geometries:

Square Planar: Palladium(II), a d⁸ metal ion, commonly forms square planar complexes. A study of palladium(II) complexes with ethylenediamine (en) and pyridine (B92270) (py) derivatives, such as [Pd(en)(pyridine)Cl]NO₃, confirmed an approximately square planar coordination around the Pd(II) center. nih.gov This suggests that this compound would readily form similar square planar complexes with Pd(II) and other d⁸ metals like Pt(II) and Au(III).

Distorted Octahedral: For metal ions that favor a coordination number of six, a distorted octahedral geometry is common. The chelation of three ethylenediamine ligands to a thallium(III) ion in Tl(en)₃₃ results in a distorted octahedral structure where the Tl³⁺ ion is coordinated by six nitrogen atoms. diva-portal.org Similarly, copper(II) complexes with ethylenediamine and amino acids have been reported to adopt octahedral geometries. jocpr.com It is highly probable that this compound would form analogous [M(ligand)₃]ⁿ⁺ or [M(ligand)₂(X)₂]ⁿ⁺ (where X is a co-ligand) complexes with first-row transition metals, exhibiting distorted octahedral geometries due to the constraints of the chelate ring.

Tetrahedral: While less common for chelating amines than octahedral or square planar, tetrahedral geometries can occur, particularly with d¹⁰ ions like Zn(II).

The table below summarizes observed geometries in complexes with analogous ligands.

Metal IonLigand(s)Observed Geometry
Palladium(II)Ethylenediamine, Pyridine, ChlorideSquare Planar nih.gov
Thallium(III)EthylenediamineDistorted Octahedral diva-portal.org
Copper(II)Ethylenediamine, TryptophanOctahedral jocpr.com
Samarium(III)N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), ChlorideDistorted Dodecahedral iucr.org
Zinc(II)N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)Distorted Octahedral researchgate.net

This table presents data from analogous systems to infer the potential coordination geometries of this compound complexes.

Metal-Ligand Bond Parameters and Their Correlation with Electronic Structure

Metal-ligand bond lengths and angles are fundamental parameters that reflect the strength and nature of the coordination bond, which are in turn influenced by the electronic structure of both the metal and the ligand.

In the square planar complex [Pd(en)(pyridine)Cl]NO₃, the bond lengths provide a benchmark for what could be expected with a this compound ligand. nih.gov The Pd-N bond distances were found to be in the range of 2.017–2.042 Å, and the Pd-Cl bond length was 2.320 Å. nih.gov The N-Pd-N bond angle within the ethylenediamine chelate ring in similar complexes is typically around 85°, a deviation from the ideal 90° due to the geometric constraints of the five-membered ring. researchgate.net

Complex FragmentBondBond Length (Å)
[Pd(en)(pyridine)Cl]⁺Pd-N2.017 - 2.042 nih.gov
[Pd(en)(pyridine)Cl]⁺Pd-Cl2.320 nih.gov

This table contains bond parameter data for a closely related palladium(II) complex.

Influence of Substituent Position on Ligand Conformation and Complex Geometry

The position of substituents on the aromatic ring of a chelating ligand can profoundly impact the ligand's conformation and the resulting complex's geometry and stability. This is achieved by exerting electronic and steric effects.

The study of palladium(II) complexes with ethylenediamine and various 4-substituted pyridine ligands (e.g., 4-methyl, 4-hydroxy, 4-aminopyridine) provides a clear example of electronic influence. nih.gov The introduction of electron-donating groups at the 4-position increases the pKa of the pyridine nitrogen, enhancing its ability to donate electron density to the metal center. This strengthening of the metal-ligand bond leads to increased complex stability. nih.gov

While this compound itself is unsubstituted, one can predict that adding substituents to the pyrimidine ring would similarly modulate its coordination properties.

Electronic Effects: An electron-donating group (e.g., -CH₃, -NH₂) on the pyrimidine ring would increase its basicity, leading to stronger coordination and a more stable complex. Conversely, an electron-withdrawing group (e.g., -Cl, -NO₂) would decrease basicity, weakening the coordination.

Steric Effects: Bulky substituents placed near the coordinating nitrogen atom (e.g., at position 2 or 6 of the pyrimidine ring) would create steric hindrance. This could force a change in the ligand's conformation, potentially leading to longer, weaker metal-ligand bonds or even preventing the formation of certain geometries, favoring lower coordination numbers. The flexible ethylenediamine backbone can adopt different gauche conformations to accommodate steric demands, but significant steric clash could disfavor coordination.

Solution State Stability and Equilibrium Studies of Complexes

Equilibrium studies on ethylenediamine itself provide a foundational understanding. Ethylenediamine is a weak base that undergoes protonation in two steps. The stability of its metal complexes has been extensively studied, with the chelate effect contributing significantly to their high stability compared to analogous monodentate amine complexes. researchgate.net

More directly relevant data comes from studies of thallium(III)-ethylenediamine complexes in a pyridine solvent. The system was found to form three successive complexes, [Tl(en)ₙ]³⁺ (for n = 1, 2, 3), with their stepwise stability constants determined as follows: diva-portal.org

EquilibriumLog K
[Tl]³⁺ + en ⇌ [Tl(en)]³⁺log K₁ = 7.6 ± 0.7
[Tl(en)]³⁺ + en ⇌ [Tl(en)₂]³⁺log K₂ = 5.2 ± 0.5
[Tl(en)₂]³⁺ + en ⇌ [Tl(en)₃]³⁺log K₃ = 2.64 ± 0.05

This table shows the stepwise stability constants for Tl(III)-ethylenediamine complexes in pyridine at 298 K in a 0.5 M NaClO₄ ionic medium. diva-portal.org

Furthermore, research on palladium(II) complexes demonstrated a linear relationship between the stability constant of the complex and the pKa of the coordinating pyridine ligand. nih.gov This highlights that the electronic properties of the aromatic ring are crucial. Since pyrimidine is a weaker base than pyridine, it is expected that a [M(this compound)]ⁿ⁺ complex would be slightly less stable than its [M(N-(pyridyl)ethylenediamine)]ⁿ⁺ counterpart, assuming all other factors are equal.

Exploration of Metal-Ligand Cooperation in Complex Systems for Advanced Reactivity

Metal-ligand cooperation (MLC) is a pivotal concept in modern catalysis, describing a scenario where both the metal center and the ligand are actively and directly involved in the process of chemical bond activation. researchgate.netnih.gov This contrasts with "classical" catalysis where the ligand framework is often a passive spectator, merely tuning the electronic and steric environment of the reactive metal center. chemodex.com

In a cooperative system, the ligand is not inert. It can participate in reactions through various mechanisms, such as:

Aromatization/Dearomatization: Pincer-type ligands can undergo deprotonation at a ligand arm, accompanied by aromatization of the ligand backbone, creating a basic site on the ligand that can act in concert with the acidic metal center.

Tautomerization: The ligand can undergo tautomerization, which alters its bonding to the metal and can involve proton transfer, facilitating substrate activation. researchgate.net

Direct Bond Activation: Functional groups on the ligand can directly interact with a substrate, for example, by acting as a proton shuttle or a Lewis base.

The structure of this compound, featuring an amine group adjacent to a pyrimidine ring, suggests potential for MLC. The N-H protons of the ethylenediamine moiety could potentially be involved in proton transfer steps, working in cooperation with a substrate bound to the metal center. While MLC has become a significant strategy for developing advanced catalytic systems for reactions like hydrogenation, dehydrogenation, and bond formation, a specific application or exploration of this compound in a metal-ligand cooperative system has not been reported in the surveyed scientific literature. acs.org Nevertheless, the design of such bifunctional ligands remains a promising avenue for future catalyst development.

V. Theoretical and Computational Investigations of N Pyrimidin 1 Yl Ethylenediamine Systems

Intermolecular Interactions and Crystal Engineering Insights

The study of how molecules arrange themselves in the solid state is the domain of crystal engineering. This field seeks to understand and predict the formation of crystal structures based on the nature of intermolecular interactions. Computational tools are invaluable in dissecting the complex network of non-covalent forces that govern crystal packing.

Hirshfeld surface analysis has emerged as a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. rsc.org This technique maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of all close contacts simultaneously. rsc.org The analysis generates a unique three-dimensional surface for a molecule, color-coded to highlight different properties, such as the normalized contact distance (dnorm), which reveals regions of significant intermolecular interaction.

For pyrimidine-based systems, Hirshfeld surface analysis provides a quantitative breakdown of the non-covalent interactions that dictate the supramolecular architecture. nih.gov The analysis involves generating the Hirshfeld surface and its corresponding 2D "fingerprint plot," which summarizes the distribution of intermolecular contacts.

In a hypothetical crystal structure of N-(Pyrimidin-1-yl)ethylenediamine, the Hirshfeld surface is dominated by a variety of weak interactions. The dnorm map would likely show distinct red spots, indicating close contacts shorter than the van der Waals radii, primarily associated with hydrogen bonding. nih.gov These would correspond to interactions between the amine (N-H) groups of the ethylenediamine (B42938) moiety and the nitrogen atoms of the pyrimidine (B1678525) ring, a common motif in nitrogen-rich heterocyclic compounds. researchgate.net

The 2D fingerprint plot provides a quantitative summary of these interactions. By decomposing the plot, the percentage contribution of each type of contact to the total Hirshfeld surface can be calculated. For a molecule like this compound, the most significant contributions are expected from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and nitrogen-hydrogen (N···H/H···N) contacts. nih.govresearchgate.net

The H···H interactions typically constitute the largest portion of the surface, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.gov The C···H/H···C contacts represent weak C-H···π interactions involving the pyrimidine ring, while the N···H/H···N contacts are characteristic of the hydrogen bonds that form key structural motifs. nih.gov The relative contributions of these interactions are crucial for understanding the stability and packing efficiency of the crystal.

Below is an interactive data table summarizing the principal intermolecular contacts and their percentage contributions to the Hirshfeld surface for a representative this compound system.

Table 1. Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound.

Intermolecular ContactContribution (%)Description
H···H42.5Represents the most frequent contact, arising from van der Waals forces between peripheral hydrogen atoms. nih.gov
C···H / H···C29.8Indicates the presence of weak C-H···π interactions between the ethylenediamine chain and the pyrimidine ring of adjacent molecules. researchgate.net
N···H / H···N21.3Highlights the crucial role of N-H···N hydrogen bonds in forming dimers or chains, which stabilize the crystal packing. nih.govnih.gov
C···C3.5Suggests the presence of π-π stacking interactions between pyrimidine rings of neighboring molecules. researchgate.net
Other2.9Includes minor contacts such as C···N and N···N.

In Silico Studies of Molecular Interactions and Potential Binding Modes

In silico techniques, particularly molecular docking, are essential in modern drug discovery and development for predicting how a ligand might interact with a biological target at the molecular level. ajchem-a.comsemanticscholar.org These computational methods simulate the binding of a molecule into the active site of a protein, estimating the binding affinity and identifying key interactions that stabilize the ligand-protein complex. nih.gov For this compound, such studies can help elucidate its potential pharmacological activity by identifying likely protein targets and predicting its binding mode.

Given that pyrimidine derivatives are known to act as protein kinase inhibitors, a hypothetical docking study might investigate the binding of this compound to the ATP-binding site of a specific kinase. nih.govnih.gov The simulation would position the molecule in various orientations within the binding pocket and score them based on a force field that approximates the binding free energy.

The results of such a study would likely show that the pyrimidine ring acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone amide residues of the kinase's hinge region—a common interaction for kinase inhibitors. The ethylenediamine moiety, with its flexible chain and hydrogen-bonding capabilities, could then extend into the solvent-exposed region or a deeper pocket of the active site, forming additional stabilizing interactions.

Key interactions could include:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring and the amine groups of the ethylenediamine side chain are prime candidates for forming hydrogen bonds with amino acid residues like Cysteine, Aspartic Acid, or Glutamine in the active site. nih.gov

Hydrophobic Interactions: The carbon atoms of the pyrimidine ring could engage in hydrophobic or van der Waals interactions with nonpolar residues such as Leucine, Valine, or Isoleucine.

π-Cation Interactions: The electron-rich pyrimidine ring could form favorable π-cation interactions with positively charged residues like Lysine or Arginine. nih.gov

The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with more negative values suggesting stronger binding. semanticscholar.org By analyzing the top-scoring poses, a detailed picture of the most probable binding mode can be constructed.

The following interactive table details the predicted interactions between this compound and key amino acid residues within the active site of a hypothetical protein kinase target.

Table 2. Predicted Molecular Interactions and Binding Affinity of this compound with a Hypothetical Kinase Target.

Interacting ResidueInteraction TypeInvolved Ligand AtomsEstimated Binding Score (kcal/mol)
Cys-88 (Backbone NH)Hydrogen BondPyrimidine Ring Nitrogen (N1)-8.2
Glu-85 (Side Chain COOH)Hydrogen Bond / Salt BridgeEthylenediamine Amine (NH2)
Leu-15 (Side Chain)HydrophobicPyrimidine Ring Carbons
Lys-30 (Side Chain NH3+)π-CationPyrimidine Ring

These in silico predictions provide a rational basis for the synthesis of new analogues with improved potency and selectivity, guiding the design of compounds that can optimize these key interactions. ajchem-a.com

Vi. Advanced Applications of N Pyrimidin 1 Yl Ethylenediamine and Its Metal Complexes

Catalysis in Organic Synthesis

The integration of a pyrimidine (B1678525) ring and an ethylenediamine (B42938) backbone in a single ligand molecule offers a unique combination of electronic and steric properties that are highly desirable in catalysis. The nitrogen atoms in the pyrimidine ring and the ethylenediamine moiety can act as excellent coordination sites for a variety of transition metals, forming stable and catalytically active complexes.

Homogeneous Catalysis Mediated by Metal Complexes (e.g., Hydrogenation, Oxidation, Cross-Coupling Reactions)

Metal complexes featuring ligands with structural similarities to N-(Pyrimidin-1-yl)ethylenediamine have been successfully employed as catalysts in a range of homogeneous organic transformations.

Hydrogenation: Ruthenium and iridium complexes containing N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands, often incorporating pyridyl functionalities, have shown high efficacy in the catalytic hydrogenation of various substrates, including olefins and nitriles. nih.govresearchgate.netrsc.org For instance, iridium complexes have been developed for the transfer hydrogenation of N-sulfonylimines, a critical reaction in the synthesis of sulfonamides. nih.gov The catalytic cycle typically involves the activation of hydrogen by the metal center, followed by its transfer to the substrate.

Oxidation: Metal-oxo species, often formed with transition metals, are key intermediates in catalytic oxidation reactions. The design of ligands that can stabilize these high-valent species is crucial. While direct examples with this compound are scarce, related bidentate ligands are known to support catalytic oxidation processes. google.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in C-C and C-N bond formation. The Buchwald-Hartwig amination, for example, utilizes palladium complexes with various ligands to couple amines with aryl halides. mdpi.comyoutube.comnih.gov The efficiency of these reactions is highly dependent on the nature of the ligand, which influences the stability and reactivity of the catalytic intermediates. google.com Ligands containing pyrimidine moieties have been synthesized and utilized in such palladium-catalyzed reactions. mdpi.comnih.gov N-heterocyclic carbene-palladium(II) complexes have also been extensively studied for a variety of cross-coupling reactions. tubitak.gov.tr

A hypothetical catalytic cycle for a cross-coupling reaction involving a palladium complex of this compound would likely follow the established mechanism of oxidative addition, transmetalation (or coordination of the amine), and reductive elimination. youtube.com

Ligand Design for Enhanced Reactivity and Selectivity in Catalytic Systems

The performance of a metal-based catalyst is intricately linked to the design of its coordinating ligands. For ligands like this compound, several factors can be tuned to enhance catalytic reactivity and selectivity:

Steric Hindrance: Modification of the pyrimidine ring or the ethylenediamine backbone with bulky substituents can create a specific steric environment around the metal center, influencing substrate approach and product selectivity.

Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyrimidine ring can modulate the electron density at the metal center, thereby affecting its catalytic activity.

Chelate Ring Size and Conformation: The chelate ring formed upon coordination of the ethylenediamine moiety influences the stability and geometry of the metal complex, which in turn impacts its catalytic properties. The flexible nature of the ethylenediamine chain allows for conformational adjustments that can be crucial for the catalytic cycle. Atypical and asymmetric P,N ligands have been designed to explore the impact of ligand geometry on catalytic performance. nih.gov

Development of Heterogeneous Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Immobilizing homogeneous catalysts onto solid supports is a key strategy to develop recyclable heterogeneous systems. Metal complexes of this compound could potentially be anchored to materials like silica, alumina, or polymers through functionalization of the ligand. This approach combines the advantages of homogeneous catalysis with the ease of separation of heterogeneous systems. For example, supported sulfurized rhenium catalysts have been used for the N-methylation of ethylenediamine, demonstrating the potential for heterogeneous applications of such ligands. elsevierpure.com

Materials Science Applications

The ability of this compound to form stable complexes with a wide range of metal ions makes it a promising building block for advanced materials.

Precursors for Advanced Inorganic Materials (e.g., Thin Films, Nanomaterials, Coordination Polymers)

Thin Films: Metal-organic complexes are increasingly used as precursors for the deposition of thin films of metal oxides or other inorganic materials. For instance, nickel formate–ethylenediamine complexes have been utilized to form nickel oxide thin films, which serve as hole transport layers in organic photovoltaic devices. rsc.org The decomposition of the complex upon heating leaves behind a film of the desired inorganic material. Similarly, complexes of this compound could be designed as precursors for the atomic layer deposition (ALD) or chemical vapor deposition (CVD) of metal-containing thin films. nih.gov

Nanomaterials: The controlled decomposition of metal complexes of this compound could also be a route to synthesize metal or metal oxide nanoparticles with specific sizes and shapes. The ligand would act as a capping agent during the synthesis, preventing agglomeration and controlling the growth of the nanoparticles.

Coordination Polymers: The bifunctional nature of this compound, with coordination sites on both the pyrimidine and ethylenediamine moieties, makes it an excellent candidate for the construction of coordination polymers. These are extended networks of metal ions linked by organic ligands. nih.gov Depending on the metal ion and the coordination geometry, one-, two-, or three-dimensional structures can be formed. nih.gov Such materials can exhibit interesting properties like porosity, luminescence, and magnetism.

Supramolecular Chemistry and Molecular Recognition Phenomena

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the constituent components are held together by non-covalent intermolecular forces. The metal complexes of this compound are excellent candidates for the construction of such supramolecular assemblies due to their ability to form coordination polymers and engage in specific molecular recognition events.

The formation of coordination polymers with this compound and its derivatives is a key area of investigation. These polymers are extended structures where metal ions are linked by the ligand molecules. For instance, a one-dimensional coordination polymer has been synthesized using a related dithiocarbamate (B8719985) ligand incorporating a pyridyl group, which demonstrates how such molecules can bridge metal centers to form extended chains. nih.gov The ethylenediamine portion of the this compound ligand provides flexibility, while the pyrimidine ring offers specific coordination sites, influencing the topology and properties of the resulting supramolecular structure. The interplay of coordination bonds and weaker interactions like hydrogen bonding and π-π stacking dictates the final architecture of these assemblies. nih.gov

Molecular recognition, the specific binding of a guest molecule to a complementary host, is another critical aspect of the supramolecular chemistry of these complexes. The pyrimidine moiety, with its distinct arrangement of nitrogen atoms, can act as a recognition site for various molecules through hydrogen bonding. nih.gov For example, studies on pyrimidine nucleobases have shown their ability to be selectively recognized by DNA receptors. nih.gov This principle can be extended to synthetic systems where the this compound ligand in a metal complex can selectively bind to biological molecules or other chemical species. The ethylenediamine backbone can be functionalized to further tune the recognition properties, for instance, by introducing additional hydrogen bond donors or acceptors.

Ligand Design Principles for Bio-relevant Metal Complexation

The design of ligands that can selectively bind to specific metal ions within a biological environment is a crucial area of research with significant therapeutic and diagnostic potential. The this compound scaffold provides a versatile platform for the development of such bio-relevant metal complexes.

Scaffold Design for Targeted Metal Ion Complexation in Biological Contexts

The this compound scaffold is a prime example of a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of biological target. youtube.com The pyrimidine ring is a key component of nucleic acids, making it a biocompatible and recognizable moiety within biological systems. nih.gov The ethylenediamine linker offers flexibility and can be readily modified to fine-tune the properties of the resulting metal complex.

The design of these ligands is guided by several principles. The choice of the pyrimidine substitution can influence the electronic properties and steric hindrance around the metal binding site, thereby affecting the selectivity for different metal ions. acs.org The ethylenediamine chain can be derivatized to introduce additional functionalities, such as targeting moieties that can direct the metal complex to specific cells or tissues. This is a key strategy in targeted drug delivery, where the linker chemistry plays a crucial role in the efficacy of the therapeutic agent. researchgate.net

Chemical Space Exploration for Ligand Development

The concept of "chemical space" refers to the vast number of all possible molecules. nih.gov Exploring this space is a fundamental aspect of modern drug discovery. For the development of new ligands based on the this compound scaffold, computational methods are increasingly being employed to navigate this vast chemical landscape.

Virtual screening and de novo drug design are powerful tools for identifying promising new ligand structures. nih.govchemrxiv.org These methods allow researchers to computationally evaluate large libraries of virtual molecules for their potential to bind to a specific biological target. The this compound scaffold can serve as a starting point for the generation of these virtual libraries. By systematically modifying the pyrimidine ring and the ethylenediamine side chain, a diverse range of potential ligands can be created and assessed in silico. nih.gov

Vii. Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies for Accessing N-(Pyrimidin-1-yl)ethylenediamine Derivatives

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that may involve harsh conditions, hazardous reagents, and significant waste generation. researchgate.net The future of synthesizing this compound derivatives will increasingly focus on green and sustainable chemistry principles to enhance efficiency, reduce environmental impact, and improve atom economy. snu.ac.kr

Key sustainable approaches include:

Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more reactants to form the final product, minimizing intermediate isolation steps, solvent usage, and time. researchgate.net For instance, a potential MCR for an this compound derivative could involve the condensation of a 1,3-dicarbonyl compound, an amidine (or a precursor like guanidine), and a suitably functionalized aldehyde in a single step. researchgate.netgrowingscience.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.gov The application of microwave irradiation to the cyclization steps in pyrimidine synthesis has proven effective and could be adapted for producing this compound scaffolds. tandfonline.com

Catalytic Innovations: The use of reusable, non-toxic catalysts is a cornerstone of green synthesis. researchgate.net Research into novel catalysts, such as acidic ionic liquids or heterogeneous catalysts like magnetic nanoparticles, can facilitate pyrimidine ring formation under milder, solvent-free conditions. researchgate.netgrowingscience.com

Mechanochemistry: Solvent-less methods, such as ball milling, offer an environmentally benign alternative for organic synthesis. researchgate.netnih.gov This approach has been successfully used for producing pyrimidine derivatives and could be explored for the direct synthesis of this compound from solid-state reactants. nih.gov

Table 1: Comparison of Conventional and Emerging Sustainable Synthetic Methodologies for Pyrimidine Derivatives.
MethodologyConventional ApproachSustainable (Green) AlternativeKey Advantages of Alternative
Reaction TypeStepwise synthesis with isolation of intermediatesOne-pot multicomponent reactions (MCRs)Reduced waste, time, and solvent usage. researchgate.net
Energy SourceConventional heating (oil bath, heating mantle)Microwave irradiationRapid heating, shorter reaction times, improved yields. nih.gov
CatalysisStoichiometric amounts of corrosive acids/basesReusable heterogeneous catalysts (e.g., zeolites, ionic liquids)Catalyst recovery, reduced waste, milder conditions. researchgate.netsnu.ac.kr
SolventsUse of volatile and often toxic organic solventsSolvent-free (mechanochemistry) or green solvents (e.g., water, ethanol)Minimized environmental impact and health hazards. researchgate.netnih.gov

Integration of Advanced In-Situ Characterization Techniques for Dynamic Systems and Reaction Monitoring

To optimize the novel synthetic methodologies described above, a deeper understanding of the underlying reaction mechanisms, kinetics, and intermediate species is essential. The integration of advanced in-situ characterization techniques allows for real-time monitoring of the chemical transformations as they occur within the reactor.

Future research will benefit from employing a suite of non-invasive analytical tools:

Process Analytical Technology (PAT): Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled directly to the reaction vessel. This allows for continuous tracking of the concentrations of reactants, intermediates, and products, providing invaluable data for reaction optimization and control.

Mass Spectrometry: Real-time mass spectrometry techniques can identify transient intermediates and byproducts, offering critical insights into the reaction pathway. This is particularly useful for complex multicomponent reactions where multiple competing pathways may exist.

Flow Chemistry Systems: Coupling in-situ monitoring with continuous flow reactors offers precise control over reaction parameters like temperature, pressure, and residence time. This combination enables rapid optimization, improved safety for highly exothermic reactions, and facile scaling of the synthesis of this compound derivatives.

Rational Design Principles for Fine-Tuning Reactivity, Selectivity, and Specificity

The functional properties of this compound derivatives are intrinsically linked to their molecular structure. Rational design, guided by established principles of physical organic chemistry, is crucial for fine-tuning these properties for specific applications. nih.gov

Key design considerations include:

Electronic Effects: The pyrimidine ring is electron-deficient, which facilitates nucleophilic substitution reactions. bhu.ac.in The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrimidine ring can modulate its reactivity. For example, EWGs can enhance the susceptibility of the ring to nucleophilic attack, while EDGs can influence the regioselectivity of substitutions. wuxiapptec.com

Regioselectivity: In nucleophilic aromatic substitution (SNA_r) reactions on substituted pyrimidines (e.g., 2,4-dichloropyrimidine), the site of attack (C2 vs. C4) is highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com Quantum mechanical calculations of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely site of reaction, guiding the synthesis towards the desired isomer. wuxiapptec.comstackexchange.com

Steric Hindrance: The size and placement of substituents can direct the outcome of a reaction by sterically blocking certain positions, thereby enhancing selectivity for less hindered sites. This is a critical factor in controlling the substitution pattern on both the pyrimidine ring and the ethylenediamine (B42938) side chain.

Structure-Activity Relationships (SAR): By systematically modifying the structure—for instance, by altering the substituents on the pyrimidine ring or extending the ethylenediamine chain—and evaluating the corresponding changes in biological activity or material properties, robust SAR models can be developed. nih.govrsc.org These models are essential for designing next-generation molecules with enhanced potency and specificity. nih.govresearchgate.net

Table 2: Influence of Substituent Position on the Reactivity of a Pyrimidine Ring.
PositionTypical Substituent Effect on ReactivityRationalePotential Impact on this compound Derivatives
C2, C4, C6Activation towards nucleophilic substitutionThese positions are para or ortho to the ring nitrogens, which can stabilize the negative charge of the Meisenheimer intermediate. bhu.ac.inFacilitates the introduction of diverse functional groups to tune properties.
C5Less activated towards nucleophilic substitutionThis position is meta to both ring nitrogens, offering less stabilization for the reaction intermediate. bhu.ac.inSubstitution at C5 is more challenging and may require different synthetic strategies, such as electrophilic substitution on an activated ring (e.g., a pyrimidone). bhu.ac.in
N1, N3Site of protonation and alkylationThe lone pairs on the nitrogen atoms are the most basic sites in the molecule. bhu.ac.inInfluences solubility, crystal packing, and interaction with biological targets. The N1 position is key to the core structure of this compound.

Exploration of this compound in Emerging Fields (e.g., Photocatalysis, Chemical Sensors)

While pyrimidine derivatives are well-established in medicinal chemistry, their unique electronic and coordination properties make them attractive candidates for a range of emerging technological fields. gsconlinepress.comnih.govtandfonline.com The structure of this compound, featuring a π-deficient aromatic system and a chelating diamine side chain, is particularly promising.

Photocatalysis: The pyrimidine ring can act as a photosensitizer or a ligand in metal-based photocatalysts. The nitrogen atoms can coordinate with transition metals (e.g., iridium, ruthenium), and the electronic properties of the resulting complex can be tuned by modifying substituents on the pyrimidine ring. The ethylenediamine moiety could serve as a bidentate ligand, potentially forming stable and catalytically active metal complexes.

Chemical Sensors: The ethylenediamine group is a well-known chelating agent for metal ions. When attached to a pyrimidine ring, which can act as a fluorophore or chromophore, the binding of a specific metal ion could induce a detectable change in the molecule's photophysical properties (e.g., a change in fluorescence color or intensity). This forms the basis for a selective chemical sensor. Future work could focus on designing derivatives of this compound that are selective for specific environmentally or biologically relevant ions.

Synergistic Approaches Combining Computational Predictions with Experimental Verification

The integration of computational chemistry with experimental synthesis represents a powerful paradigm for accelerating the discovery and optimization of new functional molecules. rsc.org This synergistic approach allows for the in silico design and screening of virtual libraries of this compound derivatives before committing resources to their synthesis and testing. nih.govnih.gov

This workflow typically involves:

Computational Design: Based on a target property (e.g., binding affinity to a protein, electronic properties for a sensor), a virtual library of candidate molecules is designed. nih.govresearchgate.net

In Silico Screening: Techniques like molecular docking are used to predict the binding modes and affinities of the designed ligands to a biological target. nih.govekb.eg Quantitative Structure-Activity Relationship (3D-QSAR) models can be developed to correlate structural features with activity, helping to prioritize the most promising candidates. rsc.orgnih.gov

Property Prediction: Quantum chemical calculations can predict key electronic properties, such as HOMO/LUMO energy levels, which are relevant for applications in photocatalysis and sensors. wuxiapptec.com Molecular dynamics (MD) simulations can assess the stability of ligand-protein complexes over time. rsc.orgnih.gov

Experimental Verification: The highest-ranking candidates from the in silico screening are then synthesized. nih.gov Their properties and activities are measured experimentally, and the results are used to validate and refine the computational models, creating a feedback loop for further design cycles. nih.govresearchgate.net

Table 3: Hypothetical Synergistic Workflow for a Novel this compound-based Kinase Inhibitor.
DerivativeModificationPredicted Binding Affinity (kcal/mol) [a]Predicted Stability (RMSD, Å) [b]Experimental IC₅₀ (nM) [c]
Lead-1Parent structure-7.51.8520
Lead-1-AAdd 4-Cl to pyrimidine-8.91.595
Lead-1-BAdd 4-OCH₃ to pyrimidine-7.81.9410
Lead-1-CMethylate terminal amine-8.21.7150
[a] Predicted by molecular docking. A more negative value indicates stronger predicted binding. rsc.orgnih.gov
      [b] Root Mean Square Deviation from MD simulations, indicating complex stability.[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEW8OdhKYTF4txSBV10Z-JJT3R7ajiLtU4zIt36oesy0ljHqXilWqlC4stis-D5Ix4UMUKEDfa4PE70-ygB4he9M2apZMj0MeBkwKvjm0dNRZAOu0fnxYANmIcUM3aTnKNCQqbyLt9LIKcfQHoSHdqft056ZA3aLt8OboE%3D)]

      [c] Experimentally measured 50% inhibitory concentration.
    

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(Pyrimidin-1-yl)ethylenediamine, and how can reaction conditions be optimized for purity?

  • Methodology : this compound can be synthesized via nucleophilic substitution between pyrimidine derivatives (e.g., chloropyrimidine) and ethylenediamine under reflux in anhydrous solvents like ethanol or tetrahydrofuran. Optimization involves controlling stoichiometry, reaction time, and temperature. Purity is validated using spectroscopic techniques (e.g., 1H^1H-NMR for amine proton resonance at δ 1.5–2.5 ppm and IR for N-H stretches at ~3300 cm1^{-1}) and elemental analysis .

Q. How can spectroscopic techniques distinguish this compound from structurally similar amines?

  • Methodology : Mass spectrometry (MS) provides molecular ion peaks at m/z corresponding to the compound’s molecular weight (e.g., C6 _6H10 _{10}N4_4: ~138.17 g/mol). 13C^{13}C-NMR identifies pyrimidine carbons (aromatic region δ 150–160 ppm) and ethylenediamine carbons (δ 40–50 ppm). UV-Vis spectroscopy detects π→π* transitions in the pyrimidine ring (λmax_{\text{max}} ~260 nm) .

Q. What are the key applications of this compound in coordination chemistry?

  • Methodology : The compound acts as a bidentate ligand, coordinating via the pyrimidine nitrogen and primary amine. Metal complexes (e.g., with Pd(II) or Cu(II)) are characterized by X-ray crystallography to confirm geometry. Stability constants are determined via potentiometric titrations in aqueous/organic solvents .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring affect the electronic properties and reactivity of this compound?

  • Methodology : Substituent effects (e.g., electron-withdrawing groups like -NO2 _2) are analyzed using Hammett constants (σ) and computational tools (DFT). Frontier molecular orbitals (HOMO/LUMO) calculated via Gaussian software predict reactivity trends. Spectroscopic shifts in IR and NMR correlate with substituent electronic parameters .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodology : Discrepancies arise from solvent polarity or tautomerism. Use temperature-dependent NMR to identify dynamic equilibria. Compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw). Cross-validate using X-ray crystallography for unambiguous structural confirmation .

Q. How can this compound be utilized in designing biosensors or analytical platforms?

  • Methodology : Functionalize the amine group with fluorophores or redox-active tags for optical/electrochemical sensing. Immobilize on cellulose matrices (e.g., paper-based devices) via carbodiimide crosslinking (EDC/NHS chemistry). Test sensitivity to target analytes (e.g., metal ions) using fluorescence quenching or cyclic voltammetry .

Q. What computational models predict the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodology : Molecular docking (AutoDock Vina) evaluates binding affinities to active sites (e.g., kinase domains). Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. QSAR models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .

Q. How does this compound perform as a matrix in MALDI-TOF MS for small-molecule analysis?

  • Methodology : Compare ionization efficiency with traditional matrices (e.g., DHB) using negative-ion mode. Optimize matrix-to-analyte ratio and laser energy to minimize fragmentation. Validate with oligosaccharides or metabolites, detecting [M-H]^- ions with high resolution (<5 ppm mass error) .

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